N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O2S and its molecular weight is 405.53. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₂₃H₃₃N₅O₂S and features several functional groups that contribute to its biological activity. The key structural components include:
- Tetrahydroquinoline moiety : This structure is known for its ability to interact with various biological targets.
- Dimethylamino group : This group enhances the compound's solubility and may facilitate interactions with receptors.
- Fluorinated aromatic ring : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of cholinesterases, which are crucial for neurotransmission.
- Receptor Modulation : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with receptors, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Example Compound A | Antibacterial | 46.42 | |
Example Compound B | Antifungal | 157.31 |
These findings suggest that this compound may also possess similar antimicrobial activities.
Case Studies
- Cholinesterase Inhibition : A study evaluating related compounds found that some derivatives demonstrated potent inhibition against butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease. The IC50 values ranged from 30 to 100 µM for various derivatives .
- Antimicrobial Screening : In vitro studies on structurally related sulfonamides have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential therapeutic application for this compound .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2S/c1-15-12-18(8-9-19(15)22)28(26,27)23-14-21(24(2)3)17-7-10-20-16(13-17)6-5-11-25(20)4/h7-10,12-13,21,23H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDQRPAPFURNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.